
tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is also known by its IUPAC name "tert-butyl ((3-(hydroxymethyl)azetidin-3-yl)methyl)carbamate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H" . This indicates that the molecule contains a azetidine ring with a hydroxymethyl group at the 3-position, and a carbamate group attached to the nitrogen atom of the azetidine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.74 . It is a viscous substance that should be stored at room temperature . .Scientific Research Applications
Synthesis of Antibiotics:
- Tert-butyldimethylsilyl esters of azetidinones, closely related to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, have been used in the synthesis of carbapenems, a class of antibiotics. These carbapenems exhibit antimicrobial properties, showing their potential in fighting bacterial infections (Guthikonda et al., 1987).
Antitumor Applications:
- Di-n-butyl-, triphenyl, and tri-n-butyltin derivatives of tert-butyldimethylsilyloxyethyl azetidinone were synthesized and evaluated for their antitumor activity against seven human tumor cell lines (Gielen et al., 1999).
Synthetic Building Blocks:
- N-unfunctionalized aziridines derived from tert-butyl cinnamates have been used as versatile synthetic building blocks, showing high trans-selectivity and the ability to undergo selective ring-opening reactions (Armstrong & Ferguson, 2012).
Protection of Hydroxyl Groups:
- The tert-butyldimethylsilyl group, a crucial component of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, has been used for the protection of hydroxyl groups in organic synthesis. This has applications in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
Intermediate for Antibiotic Synthesis:
- Tert-butyldimethylsilyloxyethyl azetidin-2-one derivatives, related to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, have been used as intermediates in the synthesis of various antibiotics like penem and carbapenem (Nakatsuka et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKYIKWBMZZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

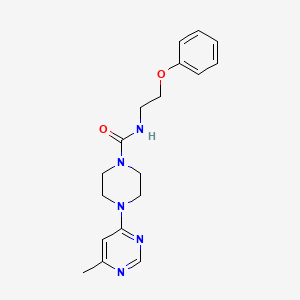

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)

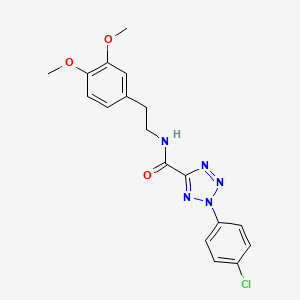
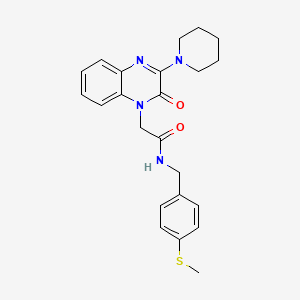
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)
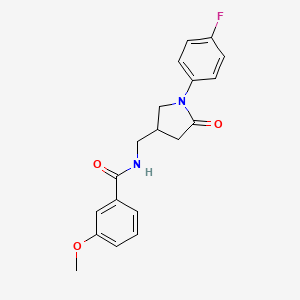
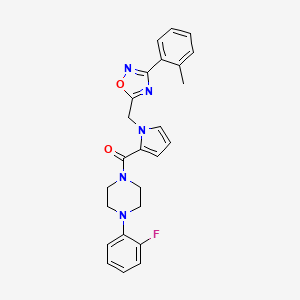
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
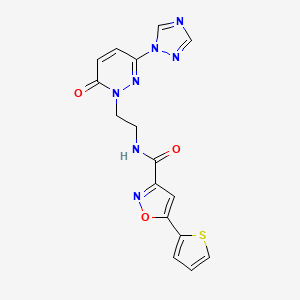
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)
